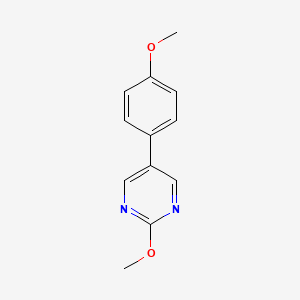

2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

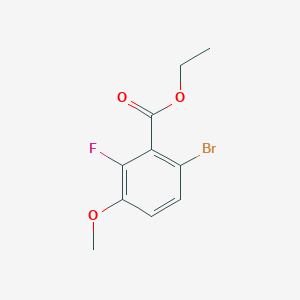

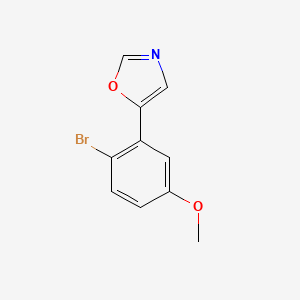

2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine (2M5MPP) is a synthetic organic compound belonging to the pyrimidine family. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. 2M5MPP is used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology. It is also used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various drugs.

Scientific Research Applications

Synthesis of Schiff Bases

The compound can be synthesized via the Schiff bases reduction route . Schiff bases are a class of organic compounds containing a functional group that has a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

Preparation of Azo Dyes

2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine can be used as a starting material for the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure .

Preparation of Dithiocarbamate

This compound can also be used in the synthesis of dithiocarbamate . Dithiocarbamates are a class of organosulfur compounds which are used in a variety of applications, including as fungicides in agriculture .

Friedel-Crafts Alkylation of Hydronaphthalenes

2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine can be used in the Friedel-Crafts alkylation of hydronaphthalenes . This is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring .

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds .

Synthesis of Diarylanthracenes

2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine can be used in the synthesis of diarylanthracenes . Diarylanthracenes are a type of organic compound that can be used as molecular switches .

Cross-Coupling with Carbazolyl or Aryl Halides

This compound can be used in cross-coupling reactions with carbazolyl or aryl halides . This type of reaction is commonly used in the synthesis of biaryls, which are important in the pharmaceutical industry .

Synthesis of N-Arylated Azoles

2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine can be used in the preparation of N-arylated azoles via copper fluorapatite-catalyzed arylation . Azoles are a class of five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

This compound is a secondary amine, which are important starting materials for the preparation of compounds such as azo dyes and dithiocarbamate .

Mode of Action

It’s synthesized via schiff bases reduction route . The compound consists of asymmetric units of C16H20N2O .

Biochemical Pathways

Secondary amines like this compound are known to be involved in various biochemical processes, including the synthesis of many compounds such as azo dyes and dithiocarbamate .

properties

IUPAC Name |

2-methoxy-5-(4-methoxyphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-5-3-9(4-6-11)10-7-13-12(16-2)14-8-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVTVJCICGYUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

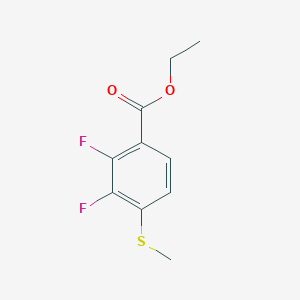

![5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B6296131.png)